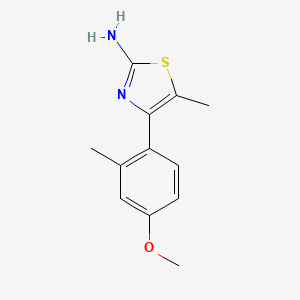

4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine

CAS No.:

Cat. No.: VC15853923

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2OS |

|---|---|

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | 4-(4-methoxy-2-methylphenyl)-5-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C12H14N2OS/c1-7-6-9(15-3)4-5-10(7)11-8(2)16-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |

| Standard InChI Key | QIYOQKVTCQWJCI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)N)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Elucidation

4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine has the molecular formula C₁₂H₁₅N₂OS and a molecular weight of 235.32 g/mol. Its IUPAC name derives from the thiazole ring substituted at positions 2, 4, and 5 (Figure 1). The phenyl ring at position 4 features a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the ortho position, creating a sterically crowded environment that influences reactivity and intermolecular interactions .

Key Structural Features:

-

Thiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms.

-

Amino Group (-NH₂): At position 2, contributing to hydrogen bonding and basicity.

-

4-Methoxy-2-methylphenyl Substituent: Introduces aromaticity and electron-donating effects.

-

Methyl Group (-CH₃): At position 5, enhancing hydrophobicity.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine is documented, analogous thiazol-2-amine derivatives are typically synthesized via:

Hantzsch Thiazole Synthesis

Reaction of α-halo ketones with thiourea forms the thiazole ring. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea to yield a thiazole intermediate, which is subsequently functionalized . Adapting this method, a ketone precursor bearing the 4-methoxy-2-methylphenyl group could be treated with thiourea under reflux conditions to form the thiazole core .

Phase-Transfer Catalyzed Reactions

Patent literature describes the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate reactions between halogenated ketones and alkali metal thiocyanates, followed by amine coupling . For instance, 2-chloro-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one reacts with potassium thiocyanate to form a thiocyanate intermediate, which then couples with amines . This method could be modified to incorporate the target compound’s specific substituents.

Example Protocol (Adapted from ):

-

Step 1: React 4-methoxy-2-methylacetophenone with bromine in acetic acid to form α-bromo ketone.

-

Step 2: Treat with thiourea in ethanol under reflux to form the thiazole ring.

-

Step 3: Purify via recrystallization from ethanol or methylcyclohexane .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for the target compound, but properties can be extrapolated from analogs (Table 1):

Table 1: Comparative Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from structurally similar compounds provide benchmarks:

-

¹H NMR (DMSO-d₆): A singlet at δ 2.32 ppm corresponds to the methyl group at position 5. The methoxy proton resonates as a singlet at δ 3.81 ppm, while aromatic protons appear between δ 6.52–7.70 ppm .

-

¹³C NMR: The thiazole carbons are observed at δ 165–170 ppm (C-2), 140–145 ppm (C-4), and 110–115 ppm (C-5) .

Infrared (IR) Spectroscopy

Key absorption bands include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume